Methyl 2-amino-4-p-tolylpyrimidine-5-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-4-p-tolylpyrimidine-5-carboxylate” is represented by the formula C13H13N3O2. This indicates that the molecule is composed of 13 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 243.27 g/mol . It’s important to note that physical and chemical properties can include aspects like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Pyrimidine Derivative Synthesis
Research has explored the synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, which are precursors for methyl esters of corresponding 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids. These synthesized derivatives possess fungicidal properties (Tumkevičius, Urbonas, & Vainilavicius, 2000).
Isoxazole-Pyrrole Transformation
A study developed a synthesis route for methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones. The final products demonstrate the reactivity of diazo compounds and carbenes, forming pyrrole-containing products of intra/intermolecular azo coupling, and insertion products into CH and OH bonds under photolysis (Galenko et al., 2019).
Methylglyoxal Derivatives in Biological Systems
Methylglyoxal, an alpha-oxoaldehyde, forms advanced glycation end-products in proteins. These products have been identified in vivo and are associated with complications of diabetes and some neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).
Microwave-Assisted Synthesis
Efficient microwave-assisted synthesis methods for 2-amino-4-arylpyrimidine-5-carboxylic acid derivatives have been developed. These involve a five-step linear protocol starting with a Biginelli multicomponent reaction (Matloobi & Kappe, 2007).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-amino-4-(4-methylphenyl)pyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-8-3-5-9(6-4-8)11-10(12(17)18-2)7-15-13(14)16-11/h3-7H,1-2H3,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURVMBMZJVLGHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC=C2C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674829 | |
Record name | Methyl 2-amino-4-(4-methylphenyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1133115-58-8 | |
Record name | Methyl 2-amino-4-(4-methylphenyl)-5-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-amino-4-(4-methylphenyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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